P2X3 Receptor Antagonism: Class-Level Potency Benchmarking Against Filapixant
While no publicly available primary publication reports the isolated P2X3 IC50 value for CAS 955811-56-0, the compound shares the 1,3-thiazol-2-yl benzamide scaffold with filapixant (BAY 1902607, Example 348 of WO2016091776A1), a structurally related P2X3 antagonist reported to exhibit an IC50 of 7 nM (pIC50 8.15) against human P2X3 homotrimeric receptors in an intracellular calcium mobilization assay [1]. This class-level benchmark provides a potency reference point for the chemotype. The 2,5-dimethoxy substitution differentiates CAS 955811-56-0 from filapixant, which contains a distinct benzamide substitution pattern optimized for clinical development [2]. The electron-donating dimethoxy motif may yield a different potency, selectivity, and pharmacokinetic profile, making CAS 955811-56-0 a valuable tool compound for mapping the SAR landscape of the thiazole-benzamide P2X3 pharmacophore [3].
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | Not independently reported in public domain primary literature; scaffold shared with class members |
| Comparator Or Baseline | Filapixant (BAY 1902607): IC50 = 7 nM (pIC50 = 8.15) against human P2X3 in intracellular calcium assay [1] |
| Quantified Difference | Cannot be quantified due to absence of published data for target compound |
| Conditions | Intracellular calcium mobilization assay in cells expressing recombinant human P2X3 homotrimeric receptors [1] |
Why This Matters
Establishes the chemotype's engagement with a clinically validated target and provides a potency benchmark for researchers using CAS 955811-56-0 as an SAR probe.
- [1] Guide to Pharmacology (IUPHAR/BPS). Filapixant ligand activity chart. hP2X3 intracellular calcium assay: pIC50 8.15 (IC50 7 nM). Data source: WO2016091776A1. View Source
- [2] WO2016091776A1. 1,3-thiazol-2-yl substituted benzamides. Bayer Pharma AG. Filed December 2015, published June 16, 2016. Example 348 (Filapixant) and general formula encompassing CAS 955811-56-0 scaffold. View Source
- [3] Bolcato G, et al. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Front Pharmacol. 2021;12:653561. Table 1 summarizes representative P2X3 antagonist chemotypes including thiazole-benzamide series. View Source
